Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
Description
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate (CAS: 306935-33-1) is a β-keto ester with the molecular formula C₈H₁₃ClO₃ (MW: 192.64 g/mol). Its structure features a methyl ester group, a chlorine atom at the C2 position, and two methyl substituents at the C4 position (geminal dimethyl group) . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its spectroscopic properties include distinct IR absorption bands at 1742 cm⁻¹ (ester C=O) and 1712 cm⁻¹ (keto C=O), along with characteristic NMR signals for the geminal dimethyl group (δ 1.21 ppm, singlet) and the methyl ester (δ 3.74 ppm, singlet) .
Properties
IUPAC Name |
methyl 2-chloro-4,4-dimethyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-8(2,3)6(10)5(9)7(11)12-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRPVOKPBYTXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381412 | |
| Record name | methyl 2-chloro-4,4-dimethyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-33-1 | |
| Record name | Pentanoic acid, 2-chloro-4,4-dimethyl-3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-chloro-4,4-dimethyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-chloro-4,4-dimethyl-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Organic Synthesis
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and carbonyl chemistry.
Case Study: Synthesis of Dibenzo Derivatives
In a study involving the synthesis of dibenzo derivatives, this compound was used as a substrate in InCl3-catalyzed reactions. The results demonstrated significant yields of the desired products, showcasing the compound's utility in organic synthesis .
Pharmaceutical Research
This compound is utilized as a building block for developing new drugs and therapeutic agents. Its reactivity allows for modifications that can lead to novel pharmacological profiles.
Application Example: Drug Development
Research has indicated that derivatives of this compound can be synthesized to create potential anti-inflammatory agents. The chloro group enhances the reactivity of the compound, facilitating the introduction of various functional groups essential for biological activity .
Material Science
In material science, this compound is used in polymer synthesis and the development of advanced materials with tailored properties.
Table: Applications in Material Science
| Application | Description |
|---|---|
| Polymer Synthesis | Used as a monomer to create polymers with specific mechanical properties. |
| Coatings | Acts as a precursor in the formulation of protective coatings. |
Biological Studies
The compound is also employed as a probe in biological studies to investigate enzyme mechanisms and metabolic pathways.
Example: Enzyme Mechanism Studies
In enzymatic assays, this compound has been utilized to study the kinetics of specific enzymes involved in metabolic pathways. Its reactive nature allows researchers to track reaction progress and elucidate mechanisms .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting metabolic processes.
Binding to Receptors: It may bind to specific receptors, altering cellular signaling pathways.
Pathway Modulation: It can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Boiling Points and Solubility: The ethyl analog (C₉H₁₅ClO₃) has a higher molecular weight (206.67 g/mol) and likely a higher boiling point compared to the methyl ester (192.64 g/mol) due to increased van der Waals interactions . Methyl 4,4-dimethyl-3-oxopentanoate (C₈H₁₄O₃) lacks the C2-Cl group, resulting in lower polarity and higher volatility (BP: 186°C) .
- Collision Cross-Section (CCS): this compound exhibits a predicted CCS of 139.6 Ų for [M+H]⁺, which is smaller than its ethyl counterpart due to reduced molecular size .
Biological Activity
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate (CAS Number: 306935-33-1) is a compound characterized by its unique structural features, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 192.64 g/mol. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound involves several biochemical interactions:
- Enzymatic Substrate : The compound acts as a substrate for various enzymes, leading to the formation of metabolites through processes such as ester hydrolysis and oxidation-reduction reactions.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial potential | TBD | Requires further investigation for specific bacteria |
| Methyl 4-methyl-3-oxopentanoate | Enzymatic transesterification substrate | TBD | Used in synthesis reactions with Candida antarctica lipase B |
| Analog A (e.g., Methyl 3-methyl-4-oxopentanoate) | Similar reactivity but varied stability | TBD | Comparison shows different metabolic pathways |
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated a moderate inhibitory effect, necessitating further exploration into structure-activity relationships (SAR) to enhance efficacy.
- Enzymatic Applications : Research demonstrated that this compound can be effectively utilized in enzymatic reactions catalyzed by immobilized lipases. This application highlights its potential in synthetic organic chemistry and biocatalysis, particularly in producing valuable esters.
Research Findings
Recent studies have focused on the synthesis and optimization of derivatives of this compound. The findings suggest that modifications to the methyl groups can significantly influence the compound's reactivity and biological activity. For example:
- Alterations in the chlorinated position lead to variations in antimicrobial potency.
- The introduction of additional functional groups may enhance interaction with target enzymes or receptors.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The chloro substituent at position 2 undergoes nucleophilic substitution reactions under specific conditions. Key findings include:
Mechanistic Insight : The reaction with amines proceeds via an mechanism, facilitated by the steric accessibility of the chloro group. For example, in the synthesis of pyridine derivatives, similar chloro intermediates react with amines to form amides under mild heating (50–90°C) .
Hydrolysis of the Ester Group
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
Key Observation : Hydrolysis in basic conditions is faster but may lead to side reactions (e.g., ketone reduction under prolonged heating) .
Reduction of the Ketone Group
The 3-oxo group is reducible to a secondary alcohol:
| Reducing Agent | Conditions | Product | References |
|---|---|---|---|
| NaBH in methanol | 0–25°C, 2–4 hours | 3-Hydroxy-2-chloro-4,4-dimethylpentanoate | |
| LiAlH in anhydrous ether | Reflux, 1–2 hours | Same as above, with higher yield |
Safety Note : Use of LiAlH requires strict anhydrous conditions due to its reactivity with moisture .
Thermal Decomposition and Stability
Under elevated temperatures (>150°C) or incompatible conditions, the compound decomposes:
Compatibility and Side Reactions
Preparation Methods
Preparation via Chlorination of Methyl 4,4-dimethyl-3-oxopentanoate
One common approach involves the chlorination of the corresponding methyl ketoester, methyl 4,4-dimethyl-3-oxopentanoate, using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅). The process generally follows these steps:
- Starting Material: Methyl 4,4-dimethyl-3-oxopentanoate
- Chlorinating Agent: POCl₃ is preferred due to efficiency and selectivity, often combined with a small amount of PCl₅ to enhance chlorination.
- Reaction Conditions: Reflux at approximately 110-115°C for 1.5 to 2 hours until chlorination is complete.
- Workup: Removal of excess chlorinating agent by distillation, followed by aqueous quenching and extraction with inert organic solvents such as methylene chloride.
- Yield and Purity: High conversion rates with product purity typically exceeding 98% after purification.
This method benefits from straightforward reaction conditions and relatively high yields, making it suitable for industrial-scale synthesis.
Direct Synthesis from Pinacolone and Dimethyl Carbonate
An alternative preparation involves a one-pot reaction using pinacolone (3,3-dimethyl-2-butanone), sodium hydride, and dimethyl carbonate in toluene as solvent:
- Reaction Setup: Pinacolone is reacted with sodium hydride and dimethyl carbonate under stirring at 55-60°C.
- pH Control: After reaction completion, the mixture is cooled and adjusted to pH 4-5 to precipitate the crude methyl 4,4-dimethyl-3-oxopentanoate.
- Purification: The crude product undergoes vacuum distillation at 90-95°C under less than 10 mm Hg to yield the purified methyl 4,4-dimethyl-3-oxopentanoate.
- Subsequent Chlorination: The purified ketoester is then chlorinated as described above to afford methyl 2-chloro-4,4-dimethyl-3-oxopentanoate.
- Advantages: This method offers high distillation yield (up to 96%) and product purity (>98%), with efficient conversion of raw materials.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Chlorination of methyl ketoester | POCl₃ + PCl₅ | Reflux 110-115°C, 2 hours | 85-90 | >98 | Preferred chlorinating agents; industrial use |
| Direct synthesis from pinacolone | Pinacolone, NaH, dimethyl carbonate | 55-60°C stirring, pH 4-5, vacuum distillation | 96 | >98 | High yield and purity; requires two-step process |
| Alternative chlorination (SOCl₂) | Thionyl chloride | Reflux, variable times | 80-85 | 95-97 | Less preferred due to harsher conditions |
Research Findings and Notes
- The chlorination step is highly exothermic; slow addition of chlorinating agent with stirring is recommended to keep the temperature below 50°C initially, then heating to reflux for completion.
- Removal of excess chlorinating agents by distillation improves product purity and safety.
- Extraction with methylene chloride is favored for efficient recovery of the chlorinated product.
- The direct synthesis route from pinacolone and dimethyl carbonate provides a high overall yield but requires careful pH control and vacuum distillation to achieve high purity.
- These methods are supported by patents and peer-reviewed literature emphasizing scalability and reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
